Propiophenone, 2',4'-dichloro-2-(dimethylamino)-, hydrochloride
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Overview
Description
2,4-Dichloro-alpha-dimethylaminopropiophenone hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure and properties, which make it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-alpha-dimethylaminopropiophenone hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for about 2 hours, followed by filtration and crystallization to obtain the product . The reaction conditions include the use of concentrated hydrochloric acid and ethanol as solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-alpha-dimethylaminopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-alpha-dimethylaminopropiophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-alpha-dimethylaminopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
- 2,4-Dichlorophenethylamine
- 2,4-Diaminopyrimidine salts
Uniqueness
2,4-Dichloro-alpha-dimethylaminopropiophenone hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and selectivity in chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
92546-76-4 |
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Molecular Formula |
C11H14Cl3NO |
Molecular Weight |
282.6 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-7(14(2)3)11(15)9-5-4-8(12)6-10(9)13;/h4-7H,1-3H3;1H |
InChI Key |
XKIYHVYVSBMYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N(C)C.Cl |
Origin of Product |
United States |
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